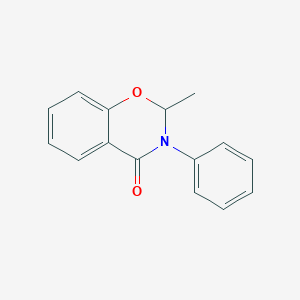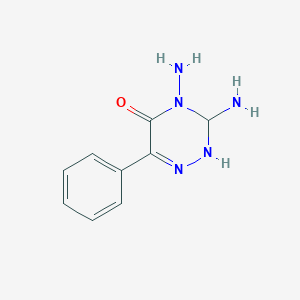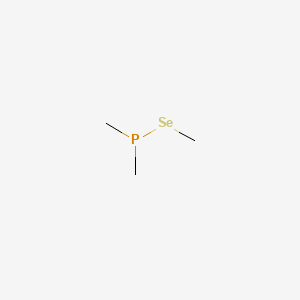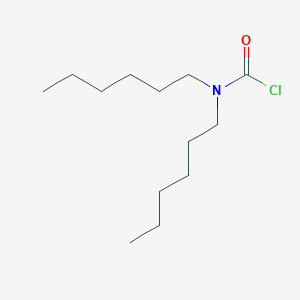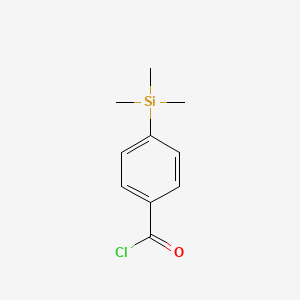
4-(Trimethylsilyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trimethylsilyl)benzoyl chloride is an organosilicon compound widely used in organic synthesis. It is characterized by the presence of a benzoyl chloride group attached to a trimethylsilyl group. This compound is particularly valuable in the field of organic chemistry due to its reactivity and utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)benzoyl chloride can be synthesized through the reaction of 4-(trimethylsilyl)benzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into a benzoyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of thionyl chloride and the high temperatures required for the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylsilyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The compound can be reduced to 4-(trimethylsilyl)benzaldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to 4-(trimethylsilyl)benzoic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Reduction Reactions: Often use lithium aluminum hydride in anhydrous ether as the reducing agent.
Oxidation Reactions: Utilize strong oxidizing agents like potassium permanganate in aqueous or acidic conditions.
Major Products Formed:
Amides and Esters: Formed from substitution reactions with amines and alcohols.
4-(Trimethylsilyl)benzaldehyde: Formed from reduction reactions.
4-(Trimethylsilyl)benzoic acid: Formed from oxidation reactions.
Scientific Research Applications
4-(Trimethylsilyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Trimethylsilyl)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is facilitated by the electron-withdrawing nature of the trimethylsilyl group, which enhances the electrophilicity of the benzoyl chloride group.
Comparison with Similar Compounds
Trimethylsilyl chloride: Another organosilicon compound used for silylation reactions.
Benzoyl chloride: A simpler acyl chloride without the trimethylsilyl group, used in similar acylation reactions.
4-(Trimethylsilyl)benzoic acid: The precursor to 4-(trimethylsilyl)benzoyl chloride, used in various synthetic applications.
Uniqueness: this compound is unique due to the presence of both the benzoyl chloride and trimethylsilyl groups, which confer distinct reactivity and utility in organic synthesis. The trimethylsilyl group provides steric protection and enhances the electrophilicity of the benzoyl chloride group, making it a valuable reagent in complex synthetic transformations.
Properties
CAS No. |
17888-55-0 |
|---|---|
Molecular Formula |
C10H13ClOSi |
Molecular Weight |
212.75 g/mol |
IUPAC Name |
4-trimethylsilylbenzoyl chloride |
InChI |
InChI=1S/C10H13ClOSi/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3 |
InChI Key |
GEMGZTLLALNCFM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


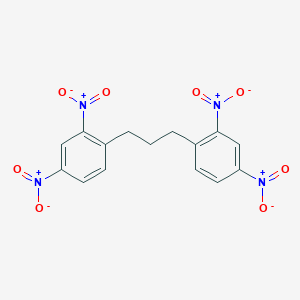
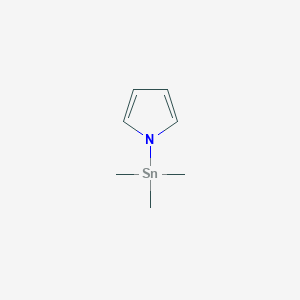
![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
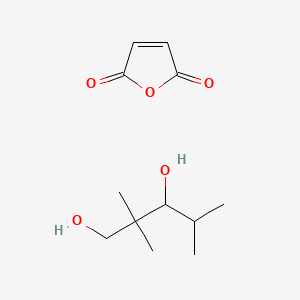
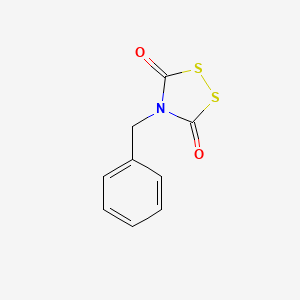
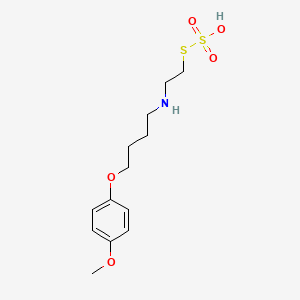
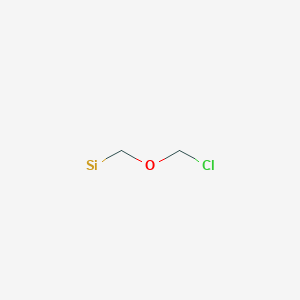
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)

